molecular formula C14H15NSi B1401290 8-((Trimethylsilyl)ethynyl)quinoline CAS No. 895164-50-8

8-((Trimethylsilyl)ethynyl)quinoline

Cat. No.: B1401290
CAS No.: 895164-50-8
M. Wt: 225.36 g/mol
InChI Key: XVZWHRINBPKZJS-UHFFFAOYSA-N
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Description

8-((Trimethylsilyl)ethynyl)quinoline is a chemical compound with the molecular formula C14H15NSi . It is a quinoline derivative that contains a trimethylsilyl group and an ethynyl group . This compound is commonly used as a precursor in organic synthesis and materials science for the preparation of various functionalized quinoline derivatives .


Synthesis Analysis

The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The review highlights the advances in this area over the past 15 years. Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .


Molecular Structure Analysis

The molecular formula of this compound is C14H15NSi . The average mass is 225.361 Da and the monoisotopic mass is 225.097382 Da .


Physical And Chemical Properties Analysis

The density of this compound is predicted to be 1.03±0.1 g/cm3 . The boiling point is predicted to be 309.2±24.0 °C . The molecular weight is 225.36100 .

Scientific Research Applications

  • Synthesis and Characterization of Complex Compounds

    • (Sakai et al., 2008) explored the synthesis of polysubstituted indoles and quinolines from 2-ethynylanilines, highlighting the role of the trimethylsilyl group in yielding quinoline derivatives.
    • (Khan et al., 2003) discussed the synthesis of new acetylide-functionalised aromatic and hetero-aromatic ligands, including trimethylsilyl ethynyl quinoline, for the formation of dinuclear platinum complexes.
  • Catalysis and Chemical Transformations

    • (Yamazaki et al., 2004) examined the iridium-catalyzed addition reactions of ethynyltrimethylsilane to quinolines, a key step in the synthesis of complex organic compounds.
    • (Majumdar et al., 2010) demonstrated the sulfuric acid-promoted condensation-cyclization of compounds including trimethylsilyl ethynyl quinolines.
  • Formation of Novel Heterocyclic Compounds

    • (VoronkovMikhail et al., 2005) reported the synthesis of novel intramolecular pentacoordinate silanes using trimethylsilyl derivatives of quinolines.
    • (Zhang et al., 2012) explored the use of trimethylsilyl groups in the organocatalytic cascade synthesis of polysubstituted quinolines.
  • Development of Inhibitors and Therapeutic Agents

    • (Lord et al., 2009) focused on the design and synthesis of quinoline-8-carboxamides, which involved the use of trimethylsilyl isocyanate in the process.
  • Synthesis of Photophysical Compounds

    • (Sales et al., 2015) described the synthesis of quinolines for photophysical studies, potentially involving trimethylsilyl ethynyl derivatives.
  • Palladium-Catalyzed Heteroannulation

    • (Gee et al., 2003) discussed the palladium-catalyzed heteroannulation of 2-amino-3-iodoquinoline derivatives and trimethylsilyl internal alkynes, forming pyrrolo[2,3-b]quinolines.
  • Study of Quinoline and Isoquinoline Derivatives

    • (Konno et al., 1981) conducted studies on the hydration and hydrogenation of ethynyl quinolines and isoquinolines, which could include trimethylsilyl ethynyl derivatives.

Properties

IUPAC Name

trimethyl(2-quinolin-8-ylethynyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NSi/c1-16(2,3)11-9-13-7-4-6-12-8-5-10-15-14(12)13/h4-8,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZWHRINBPKZJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=CC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743759
Record name 8-[(Trimethylsilyl)ethynyl]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

895164-50-8
Record name 8-[(Trimethylsilyl)ethynyl]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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